molecular formula C24H21ClN4O4S B11359722 5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11359722
M. Wt: 497.0 g/mol
InChI Key: XFKFMNWXGYLQGV-UHFFFAOYSA-N
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Description

5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of 3-chlorobenzyl chloride with furan-2-ylmethanamine to form an intermediate.

    Sulfonation: The intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group.

    Cyclization: The final step involves the cyclization of the intermediate with N-phenylpyrimidine-4-carboxamide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(3-BROMOPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE
  • **5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs.

Properties

Molecular Formula

C24H21ClN4O4S

Molecular Weight

497.0 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H21ClN4O4S/c1-34(31,32)24-26-14-21(22(28-24)23(30)27-19-9-3-2-4-10-19)29(16-20-11-6-12-33-20)15-17-7-5-8-18(25)13-17/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

XFKFMNWXGYLQGV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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